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molecular formula C10H10N2O B7868938 2-Methyl-4-(1,3-oxazol-2-yl)aniline

2-Methyl-4-(1,3-oxazol-2-yl)aniline

Cat. No. B7868938
M. Wt: 174.20 g/mol
InChI Key: YQABOESCWYYATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09138427B2

Procedure details

Under nitrogen atmosphere, 2-(3-methyl-4-nitrophenyl)oxazole (50 mg, 0.25 mmol), HCOONH4 (32 mg, 5.90 mmol) and Pd/C (10%, 13 mg) were added into methanol (5 mL). After having been stirred at 35° C. for 6 h, the mixture was filtered, concentrated and purified by prep-TLC (DCM) to afford 2-methyl-4-(oxazol-2-yl)aniline as a yellow solid (24 mg, 56%).
Name
2-(3-methyl-4-nitrophenyl)oxazole
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:11]2[O:12][CH:13]=[CH:14][N:15]=2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.C([O-])=O.[NH4+]>[Pd].CO>[CH3:1][C:2]1[CH:3]=[C:4]([C:11]2[O:12][CH:13]=[CH:14][N:15]=2)[CH:5]=[CH:6][C:7]=1[NH2:8] |f:1.2|

Inputs

Step One
Name
2-(3-methyl-4-nitrophenyl)oxazole
Quantity
50 mg
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])C=1OC=CN1
Name
Quantity
32 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
13 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
After having been stirred at 35° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by prep-TLC (DCM)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=C(N)C=CC(=C1)C=1OC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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